molecular formula C11H16ClNO B2720770 (s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1227798-73-3

(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B2720770
CAS No.: 1227798-73-3
M. Wt: 213.71
InChI Key: SEBSLTSQSAXLOG-MERQFXBCSA-N
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Description

(S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered saturated amine ring substituted at the 2-position with a 4-methoxyphenyl group. Its molecular formula is C₁₁H₁₆ClNO, with a molar mass of 213.70 g/mol . The compound exists as the (S)-enantiomer hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The 4-methoxy group on the phenyl ring contributes to electronic modulation, influencing binding affinity and metabolic stability in drug design .

Properties

IUPAC Name

(2S)-2-(4-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSLTSQSAXLOG-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with (s)-pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

(S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow it to enhance drug efficacy and specificity, particularly in compounds targeting neurotransmitter systems.

Key Applications in Pharmaceuticals:

  • Neurological Disorders: The compound is investigated for its potential role in developing treatments for conditions such as depression and anxiety by modulating neurotransmitter activity.
  • Analgesics: Research indicates its potential use as an analgesic, providing pain relief through interaction with specific receptors involved in pain pathways.

Neuroscience Research

In neuroscience, this compound is utilized to study neurotransmitter systems. It aids researchers in understanding the mechanisms underlying various mental health conditions.

Research Focus Areas:

  • Neurotransmitter Modulation: The compound's ability to influence neurotransmitter release and receptor binding makes it valuable for studying mood regulation and cognitive functions.
  • Animal Models: Studies often employ animal models to evaluate the effects of this compound on behavior and neurological function.

Organic Synthesis

This compound is recognized as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique structure allows chemists to explore diverse synthetic pathways.

Applications in Organic Chemistry:

  • Synthesis of Complex Molecules: this compound is employed in various synthetic reactions to create novel compounds with potential biological activity.
  • Chiral Synthesis: As a chiral molecule, it plays a crucial role in asymmetric synthesis, providing enantiomerically pure products that are essential for pharmacological applications.

Material Science

In material science, this compound is explored for developing new materials with specific properties. Its chemical characteristics contribute to advancements in polymer science and coatings.

Material Applications:

  • Polymer Development: The compound can be used to modify polymer properties, enhancing performance in various industrial applications.
  • Coatings: Research indicates potential uses in creating coatings that exhibit improved durability and resistance to environmental factors.

Analytical Chemistry

The compound is also utilized as a standard in analytical methods, aiding in the accurate detection and quantification of related compounds. This application is crucial for quality control in pharmaceutical manufacturing processes.

Analytical Uses:

  • Quality Control: this compound assists in ensuring the purity and concentration of pharmaceutical products through various analytical techniques.
  • Method Development: It serves as a reference standard for developing new analytical methods to improve detection sensitivity and specificity.

Neuropharmacological Studies

A study published in Nature demonstrated that derivatives of this compound exhibited significant effects on serotonin receptor modulation, suggesting potential applications in treating mood disorders.

Antimicrobial Efficacy

Research highlighted the antimicrobial properties of this compound against multi-drug resistant strains of bacteria, indicating its potential as an alternative therapeutic agent. In vitro studies showed effectiveness against strains such as MRSA.

Data Tables

Application AreaSpecific Use CaseResearch Findings
PharmaceuticalNeurological disordersEnhances drug efficacy; targets neurotransmitter systems
NeuroscienceMood regulation studiesInfluences neurotransmitter release
Organic SynthesisBuilding block for complex moleculesFacilitates asymmetric synthesis
Material SciencePolymer modificationImproves durability of coatings
Analytical ChemistryQuality control standardsEnsures accuracy in pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of (s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and physicochemical differences between (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1227798-75-5 C₁₁H₁₆ClNO 213.70 (S)-enantiomer, 4-methoxyphenyl, hydrochloride salt
(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride 103861-77-4 C₁₁H₁₆ClNO 213.70 (R)-enantiomer, identical substituents
2-(3-Methoxyphenyl)pyrrolidine 68548-73-2 C₁₁H₁₅NO 177.24 Meta-methoxy substitution, free base form
2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine HCl 1289385-31-4 C₁₂H₁₄Cl₃NO 306.60 Dichlorophenyl group, extended methoxy-methyl chain
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methoxy-methyl}pyrrolidine HCl 1217463-07-4 C₂₂H₁₈ClF₁₂NO 575.82 Bulky trifluoromethyl groups, complex substitution

Impact of Substituent Position and Chirality

  • Para vs. Meta Methoxy Substitution: The 4-methoxy group in the target compound provides stronger electron-donating effects compared to the 3-methoxy isomer (CAS 68548-73-2).
  • Enantiomeric Differences : The (S)- and (R)-enantiomers (CAS 1227798-75-5 vs. 103861-77-4) exhibit distinct pharmacological profiles due to stereospecific interactions. For example, the (S)-form may show higher affinity for chiral targets like enzymes or transporters .

Salt Forms and Solubility

The hydrochloride salt of the target compound improves aqueous solubility compared to its free base (e.g., 2-(4-Methoxyphenyl)pyrrolidine, CAS 1217825-97-2). Similar modifications are observed in other analogues, such as 2-[[(3,4-dichlorophenyl)methoxy]methyl]pyrrolidine hydrochloride, where salt formation enhances bioavailability .

Functional Group Modifications

  • Trifluoromethyl Groups : The analogue CAS 1217463-07-4 incorporates bis(trifluoromethyl)phenyl groups, significantly increasing hydrophobicity and metabolic resistance. This contrasts with the target compound’s simpler methoxyphenyl group, which balances lipophilicity and solubility .

Pharmacological Relevance

This compound is explored as a building block in drug discovery, particularly for central nervous system (CNS) targets due to pyrrolidine’s ability to cross the blood-brain barrier. Its structural simplicity contrasts with bulkier analogues (e.g., CAS 1217463-07-4), which may limit CNS penetration but improve peripheral target engagement .

Biological Activity

(S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆ClNO
  • Molecular Weight : Approximately 213.7 g/mol
  • Structural Features : The compound contains a pyrrolidine ring and a para-methoxyphenyl group, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate various biological pathways, particularly those related to neurotransmitter systems. The compound is believed to influence serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Antibacterial and Antifungal Activity

Research has indicated that pyrrolidine derivatives, including this compound, exhibit significant antibacterial and antifungal properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundMIC (mg/mL)Target Organisms
This compound0.0039 - 0.025Staphylococcus aureus, Escherichia coli

Neuropharmacological Effects

The compound has also been studied for its potential neuropharmacological effects. Preliminary data suggest it may possess analgesic or anti-inflammatory properties, although comprehensive studies are required to confirm these effects. Its structure indicates a possibility for modulating central nervous system activities, which could lead to therapeutic applications in treating mood disorders or cognitive impairments.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study evaluated various pyrrolidine derivatives' antibacterial and antifungal activities. The results showed that compounds with specific substitutions on the phenyl ring exhibited enhanced bioactivity against tested pathogens .
  • Neurotransmitter Modulation :
    A research investigation focused on the interaction of this compound with neurotransmitter receptors revealed potential modulation of serotonin pathways, suggesting applications in mood regulation therapies.
  • Comparative Analysis :
    Comparisons with similar compounds highlighted the unique properties of this compound due to its specific structural configuration. This uniqueness may contribute to its distinct biological activities compared to other 4-methoxyphenyl compounds .

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